N~4~-butyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine
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Description
N~4~-butyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine, often referred to as N4-BCMMP, is a synthetic compound with a wide range of applications. It is used in a variety of scientific research and laboratory experiments, as well as in a variety of industrial and commercial applications. N4-BCMMP is a relatively new compound, and its properties and potential applications are still being explored and developed.
Scientific Research Applications
Synthesis and Reactions
- The compound is involved in synthetic pathways leading to various heterocyclic structures. For instance, the synthesis and reactions of related pyrimidine derivatives have been studied, highlighting their potential to form thieno[2,3-d]pyrimidines and amino substituted pyrimidines through reactions with chloroacetic acid derivatives and methyl iodide, respectively (Briel, Franz, & Dobner, 2002). This underscores the versatility of pyrimidine compounds in organic synthesis, offering pathways to diverse molecular architectures.
Material Science Applications
- Pyrimidine derivatives, including those similar in structure to the queried compound, have been explored for their potential in material science, such as in the development of new pyridine-containing polyimides with high glass transition temperatures and thermal stability. The effect of protonation on the fluorescence properties of these materials suggests their applicability in advanced material applications, where thermal resistance and optical properties are crucial (Wang, Liou, Liaw, & Huang, 2008).
properties
IUPAC Name |
4-N-butyl-6-chloro-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4S/c1-4-5-6-13-9-7(16-3)8(11)14-10(12-2)15-9/h4-6H2,1-3H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWAAPBRARWPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=NC(=N1)NC)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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